molecular formula C6H13ClO B14616864 4-Chlorohexan-1-ol CAS No. 58705-86-5

4-Chlorohexan-1-ol

Cat. No.: B14616864
CAS No.: 58705-86-5
M. Wt: 136.62 g/mol
InChI Key: LCIZFBMSGSCRPC-UHFFFAOYSA-N
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Description

4-Chlorohexan-1-ol is an organic compound with the molecular formula C6H13ClO It is a halogenated alcohol, specifically a chloroalcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohexan-1-ol can be synthesized through several methods. One common approach involves the chlorination of hexanol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:

C6H13OH+SOCl2C6H13Cl+SO2+HCl\text{C6H13OH} + \text{SOCl2} \rightarrow \text{C6H13Cl} + \text{SO2} + \text{HCl} C6H13OH+SOCl2→C6H13Cl+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield hexanol.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaOH, potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Hexanone, hexanal.

    Reduction: Hexanol.

    Substitution: Hexanol, other substituted hexanes.

Scientific Research Applications

4-Chlorohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: this compound is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Chlorohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

    1-Chlorohexane: Similar structure but lacks the hydroxyl group.

    Hexanol: Similar structure but lacks the chlorine atom.

    4-Bromohexan-1-ol: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 4-Chlorohexan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with compounds lacking either group.

Properties

IUPAC Name

4-chlorohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIZFBMSGSCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510413
Record name 4-Chlorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58705-86-5
Record name 4-Chlorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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